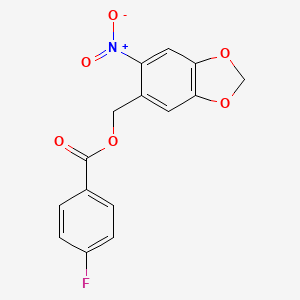

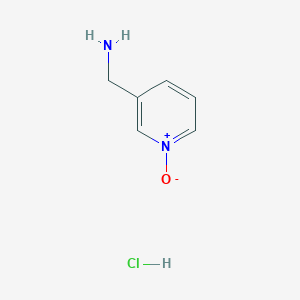

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyrimidine-based compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial and Antituberculosis Agents :

- N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives show significant antibacterial and antimycobacterial activity against various microbial strains, including Gram-negative and Gram-positive bacteria, as well as M. tuberculosis and M. avium strains. Compounds in this series demonstrated potency and minimal toxicity at certain dose levels (Chambhare et al., 2003).

Inhibitors of Gene Expression and Potential Bioavailability Enhancement :

- Studies on the pyrimidine portion of related compounds have shown potential in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Modifications in the pyrimidine ring led to improved cell-based activity and potential gastrointestinal permeability, which are important for oral bioavailability (Palanki et al., 2000).

Fluorescent Chemosensor Development for Metal Ion Detection :

- A phenoxazine-based fluorescent chemosensor, which includes a furan-2-carboxamide group, was developed for the detection of Cd2+ and CN− ions. This sensor has applications in bio-imaging in live cells and zebrafish, showcasing its utility in environmental monitoring and biological studies (Ravichandiran et al., 2020).

Antiprotozoal Agents :

- Derivatives of imidazo[1,2-a]pyridines, which share structural similarities, exhibited strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum. These compounds showed promise as antiprotozoal agents with good in vivo activity in animal models (Ismail et al., 2004).

Antitumor Activity in Colorectal Cancer Cells :

- Pyrimidinedione derivatives, particularly a compound with the tetrahydro-furan-2-yl group, showed potent antiproliferative activity and apoptosis induction in colorectal cancer HCT116 cells. This compound selectively inhibited HDAC6 over HDAC1 and HDAC2, indicating potential as an antitumor agent (Liu et al., 2015).

Mechanism of Action

Target of Action

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide, also known as FPYFC, is an organic compound that belongs to the pyrimidine class of chemical compounds

Mode of Action

The nature of these interactions and the resulting changes would depend on the specific target and the biochemical context within which the interaction occurs .

Pharmacokinetics

The pharmacokinetic properties of FPYFC, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented. These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like FPYFC. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy. .

properties

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3/c16-11-4-1-2-5-12(11)22-15-17-8-10(9-18-15)19-14(20)13-6-3-7-21-13/h1-9H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCMRMMIVIJLEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CO3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)

![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)

![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2363245.png)